8-chloroisoquinoline-3-carboxylic acid
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Overview
Description
8-Chloroisoquinoline-3-carboxylic acid is a chlorinated derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position of the isoquinoline ring. This compound has a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
The synthesis of 8-chloroisoquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of isoquinoline derivatives followed by carboxylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial production methods often employ more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods may also incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts .
Chemical Reactions Analysis
8-Chloroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiourea. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Chloroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 8-chloroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group contribute to its binding affinity and specificity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
8-Chloroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
8-Chloroquinoline-3-carboxylic acid: Similar structure but with a quinoline ring instead of an isoquinoline ring.
8-Bromoisoquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of a chlorine atom.
Isoquinoline-3-carboxylic acid: Lacks the chlorine atom at the 8th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1416713-86-4 |
---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
8-chloroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14) |
InChI Key |
AOPYUCDFJSTTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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